molecular formula C9H12O2 B050269 Trimethylhydroquinone CAS No. 700-13-0

Trimethylhydroquinone

Cat. No.: B050269
CAS No.: 700-13-0
M. Wt: 152.19 g/mol
InChI Key: AUFZRCJENRSRLY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Trimethylhydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic systems.

    Reduction: Sodium dithionite, Pd/C catalyst with hydrogen gas.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: 2,3,5-trimethylbenzoquinone.

    Reduction: this compound.

    Substitution: Depending on the electrophile, substituted derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

    Hydroquinone: A simpler analog with two hydroxyl groups on a benzene ring, used in photographic development and as a skin-lightening agent.

    Methylhydroquinone: Similar to trimethylhydroquinone but with fewer methyl groups, used in various chemical syntheses.

    Tocopherols: A family of compounds, including vitamin E, that are structurally related to this compound and share antioxidant properties.

Uniqueness: this compound is unique due to its specific structure, which makes it an ideal intermediate for the synthesis of vitamin E. Its multiple methyl groups enhance its stability and reactivity in the necessary chemical transformations .

Properties

IUPAC Name

2,3,5-trimethylbenzene-1,4-diol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFZRCJENRSRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052446
Record name 2,3,5-Trimethylhydroquinone
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 2,3,5-Trimethylhydroquinone
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Vapor Pressure

0.000204 [mmHg]
Record name 2,3,5-Trimethylhydroquinone
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CAS No.

700-13-0
Record name Trimethylhydroquinone
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Record name 2,3,5-Trimethylquinol
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Record name Trimethylhydroquinone
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Record name 1,4-Benzenediol, 2,3,5-trimethyl-
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Record name 2,3,5-Trimethylhydroquinone
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Record name 2,3,5-trimethylhydroquinone
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Record name TRIMETHYLHYDROQUINONE
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Synthesis routes and methods I

Procedure details

To a 500 ml flask was fed 10.0 g of reactant mixture containing 8.64% of trimethylhydroquinone diacetate, 6.24% of a mixture of 4-acetoxy-2,3,6-trimethylphenol and 4-acetoxy-2,3,5-trimethylphenol, and 75.7% of 4-oxoisophorone, and the flask was displaced with nitrogen. Then, 50.0 g of water, 1.0 g of 97% sulfuric acid and 11.3 g of acetic acid were added to the above reactants and they were stirred at 100° C. for 2 hours under atmospheric pressure. The reaction mixture was cooled to a room temperature and 30 ml of hexane was added. The deposited crystals were filtered off to obtain 0.941 g of trimethylhydroquinone at a yield of 90.0%. The purity of these crystals was 100% according to the gas chromatographic analysis. With the retention time in gas chromatography and the identification with a standard sample by the results of IR absorption and MS analysis, it was confirmed that the crystals were trimethylhydroquinone.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
solvent
Reaction Step One
Name
Quantity
50 g
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solvent
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[Compound]
Name
reactant
Quantity
10 g
Type
reactant
Reaction Step Two
Name
trimethylhydroquinone diacetate
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0 (± 1) mol
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reactant
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mixture
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reactant
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30 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

By following in the same manner as in Example 56 except that 100 g. (735 m.moles) of 2,3,5-trimethylphenol was used instead of 3,5-dimethylphenol, 2.16 g. (14.2 m.moles) of 3,4,6-trimethylcatechol and 0.71 g. (4.7 m.moles) of 2,3,5-trimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 44.9%.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

After dissolving 45 mg of selenium dioxide, 0.4 g of a polycarbonate resin (having the same composition as the resin used for CTL in Example 1), and 280 mg of 4,4'-benzylidenebis(N,N-diethyl-m-toluidine) in 5 g of N,N-dimethylformamide and then dissolving therein 145 mg of trimethylhydroquinone, the solution obtained was immediately coated on an aluminum-vapor deposited polyester film (same as in Example 1) using a coating rod and dried for one hour under hot blast of 60° C. to form a photoconductive layer. The color of the photoconductive layer was deep red and the thickness was 8 μm. The photoconductive layer was heat-treated as in Example 1. The initial light discharge speed was 0.7 (V0 =-350 volts (saturated potential)).
Quantity
45 mg
Type
reactant
Reaction Step One
[Compound]
Name
polycarbonate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylhydroquinone
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Trimethylhydroquinone
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Reactant of Route 6
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